5-Bromo-N-hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula and a molecular weight of 235.47 g/mol. This compound serves as an important intermediate in the synthesis of heterocyclic derivatives, which are significant in medicinal chemistry, particularly for their potential antibacterial properties. The compound is classified as a halogenated organic compound and falls under the category of imidoyl chlorides, which are characterized by the presence of both imine and chloride functional groups.
The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride typically involves a multi-step process:
InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6-
IDDNIGSLIWGZNV-POHAHGRESA-N
5-Bromo-N-hydroxypicolinimidoyl chloride is involved in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the product distribution in these reactions.
As an intermediate in the synthesis of antibacterial agents, 5-Bromo-N-hydroxypicolinimidoyl chloride likely interacts with bacterial cells through several mechanisms:
The specific molecular interactions remain an area of ongoing research, but its role as an intermediate suggests significant potential for developing new antibacterial therapies.
Relevant data regarding these properties is crucial for laboratory handling and application in synthesis.
5-Bromo-N-hydroxypicolinimidoyl chloride has several scientific uses:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: